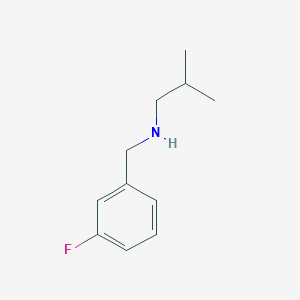

N-Isobutyl 3-fluorobenzylamine

Description

Contextualization within the Field of Substituted Benzylamines

Substituted benzylamines represent a critical class of compounds in organic synthesis and medicinal chemistry. chemistryviews.org Benzylamine (B48309) (C₆H₅CH₂NH₂), the parent compound, consists of a benzyl (B1604629) group attached to an amine and serves as a versatile precursor in numerous chemical reactions. wikipedia.org Its derivatives, α-substituted benzylamines, are integral structural motifs found in a wide array of biologically active compounds and pharmaceutical agents. chemistryviews.orgwikipedia.org

The synthesis of substituted benzylamines is a central theme in organic research. Traditional methods often require multiple steps, including the use of protected amines. chemistryviews.org Consequently, there is significant research interest in developing more direct and efficient synthetic protocols. Recent advancements include:

Cross-Dehydrogenative Coupling: A direct synthesis of α-substituted primary benzylamines has been developed using a copper-catalyzed reaction between alkylarenes and diarylimines, which yields the desired products as hydrochloride salts. chemistryviews.org

Asymmetric Synthesis: Enantiomerically pure substituted benzylamines have been synthesized using chiral auxiliaries like (+)-camphor to achieve high diastereoselectivity. sioc-journal.cn

Directed Lithiation: The use of organolithium reagents allows for selective functionalization of the benzylamine scaffold at specific positions, dictated by the substituents already present on the molecule. researchgate.net

Reductive Amination and Alkylation: Commercial nickel catalysts have been effectively used for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources to produce primary benzylamines. acs.org The Mitsunobu reaction has also been adapted to convert substituted benzyl alcohols directly into amines. acs.org

N-Isobutyl 3-fluorobenzylamine (B89504) is a specific example of a di-substituted benzylamine, featuring substitutions on both the aromatic ring (a fluorine atom) and the nitrogen atom (an isobutyl group). Its synthesis and potential applications are informed by this broader context of benzylamine chemistry, making it a valuable building block for creating more complex molecular architectures.

Evolution of Research Themes Pertaining to Fluorinated Amine Scaffolds

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery and medicinal chemistry. nih.govnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a parent compound. nih.gov Over 300 fluorinated medicines have been approved, and they constitute a significant portion of top-selling pharmaceuticals. nih.gov

Key advantages of incorporating fluorine include:

Metabolic Stability: The high dissociation energy of the C-F bond often makes it resistant to metabolic cleavage, which can block metabolic "soft spots" in a drug candidate and improve its half-life. acs.org

Modulation of Basicity (pKa): Introducing an electron-withdrawing fluorine atom, particularly near an amine group, can lower the amine's pKa. nih.govrsc.org This modulation of basicity can enhance bioavailability and receptor affinity. nih.gov

Conformational Control and Binding Affinity: Fluorine substitution can alter the conformation of a molecule and its electronic properties, potentially leading to stronger interactions with biological targets. nih.gov

Improved Membrane Permeability: The inclusion of fluorine can enhance a drug's lipophilicity and ability to cross cell membranes. nih.govcore.ac.uk

Fluorinated amine scaffolds are of particular importance. β-fluoroalkylamines, for instance, are highly sought after due to the favorable changes in basicity and bioavailability imparted by the fluorine atom. nih.gov Trifluoroethyl amines are studied as hydrolysis-resistant bioisosteres of amides. rsc.org The synthesis of these fluorinated scaffolds is an active area of research, with the development of novel methods such as copper-catalyzed aminofluorination of alkenes. nih.gov N-Isobutyl 3-fluorobenzylamine embodies this research theme, combining a pharmacologically relevant benzylamine core with a strategically placed fluorine atom on the aromatic ring, making it a compound of interest for developing new chemical entities with potentially enhanced properties.

Identification of Key Research Questions and Future Directions for this compound Studies

While this compound is available as a research chemical, its specific applications and synthetic nuances are not yet extensively detailed in peer-reviewed literature. synquestlabs.comvwr.com This presents several opportunities for future investigation, building upon the foundational knowledge of substituted benzylamines and fluorinated compounds.

Key Research Questions:

Novel Synthetic Methodologies: Can more efficient, scalable, and stereoselective synthetic routes to this compound and its derivatives be developed? While general methods for synthesizing substituted and fluorinated benzylamines exist chemistryviews.orgacs.orggoogle.com, research into optimized pathways for this specific compound could be valuable. This could involve, for example, the reductive amination of 3-fluorobenzaldehyde (B1666160) with isobutylamine (B53898).

Medicinal Chemistry Applications: What is the potential of this compound as a scaffold or intermediate in the synthesis of novel therapeutic agents? Given the prevalence of substituted benzylamines and fluorinated motifs in pharmaceuticals, this compound is a prime candidate for building libraries of new molecules for biological screening against various disease targets. chemistryviews.orgnih.gov

Catalytic and Materials Science Potential: Could this compound or its derivatives serve as ligands for metal catalysts or as building blocks for functional materials? The amine functionality allows for coordination with metal centers, and the fluorinated aromatic ring could impart unique properties to polymers or other materials. aablocks.com

Metabolic Profiling: What are the metabolic fates of this compound? Understanding the biotransformation, particularly the stability of the C-F bond and the metabolism of the N-isobutyl group, is crucial for any potential pharmacological development, as C-F bond cleavage can sometimes lead to toxic metabolites. acs.org

Future Research Directions:

Synthesis and Derivatization: A systematic exploration of synthetic routes and the creation of a library of analogues with variations in the alkyl chain and the position or number of fluorine atoms.

Biological Screening: Evaluation of this compound and its derivatives in a range of biological assays to identify potential lead compounds for drug discovery programs.

Structural and Mechanistic Studies: Investigation into how the fluorine and isobutyl substituents influence the compound's conformation, reactivity, and interactions with biological targets or catalytic centers. For instance, studies on its use in the synthesis of pimavanserin (B1677881) have highlighted the importance of reaction conditions and reagent choices when using similar fluorinated benzylamines. researchgate.net

By addressing these questions, the scientific community can fully elucidate the potential of this compound and leverage its unique chemical properties in various fields of contemporary organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNBCVDBTLLOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651442 | |

| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019578-68-7 | |

| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development for N Isobutyl 3 Fluorobenzylamine

Chemo- and Regioselective Synthesis of the N-Isobutyl 3-fluorobenzylamine (B89504) Scaffold

The selective formation of the N-isobutyl 3-fluorobenzylamine structure is paramount. Researchers have employed several key transformations to achieve this, each with its own set of advantages and substrate considerations.

Reductive Amination Pathways Utilizing Fluorinated Aldehyde Precursors

Reductive amination is a cornerstone for the synthesis of this compound. This method typically involves the reaction of 3-fluorobenzaldehyde (B1666160) with isobutylamine (B53898) to form an intermediate imine, which is then reduced to the target amine. nih.govuni-greifswald.deniu.edu

A common approach involves a two-step, one-pot procedure where the imine is first formed, often with the use of a dehydrating agent like molecular sieves, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) (NaBH4). nih.govuni-greifswald.de For instance, a synthesis of a related compound, 4-[(4-Fluorobenzyl)amino]-N-isobutyl-2-nitrobenzamide, utilized 4-fluorobenzaldehyde (B137897) and a primary amine in toluene (B28343) with 4 Å molecular sieves, followed by reduction with NaBH4 in a 1,4-dioxane (B91453) and methanol (B129727) mixture. uni-greifswald.de This general strategy can be adapted for the synthesis of this compound.

The choice of reducing agent is critical. While sodium borohydride is widely used, other reagents like 1-hydrosilatrane have shown excellent reactivity for the direct reductive amination of aryl aldehydes, including electron-poor examples like p-fluorobenzaldehyde, with primary amines. niu.edu This suggests its potential applicability for the efficient synthesis of this compound.

Dynamic kinetic resolution can be coupled with reductive amination to achieve stereoselective synthesis, which is particularly important in pharmaceutical applications. researchgate.netnih.gov This involves the use of a chiral catalyst that can selectively reduce one enantiomer of a racemic intermediate.

Below is a table summarizing various conditions for reductive amination:

| Aldehyde | Amine | Reducing Agent | Solvent(s) | Notes | Yield |

| 4-Fluorobenzaldehyde | 4-Amino-N-isobutyl-2-nitrobenzamide | NaBH4 | Toluene, 1,4-Dioxane, MeOH | Two-step, one-pot | 41-69% nih.gov |

| p-Fluorobenzaldehyde | Benzyl (B1604629) amine | 1-Hydrosilatrane | Not specified | Good yield | - niu.edu |

| Benzaldehyde (B42025) | Aniline (B41778) | Not specified | Not specified | Model reaction | 59% ccspublishing.org.cn |

| Racemic α-aminoketone | Not specified | Ru-catalyst | Not specified | Dynamic kinetic resolution | - researchgate.net |

Nucleophilic Substitution and Alkylation Strategies for Amine Formation

Nucleophilic substitution represents another fundamental approach to forming the crucial carbon-nitrogen bond in this compound. This typically involves the reaction of a 3-fluorobenzyl halide or a related electrophile with isobutylamine. The amine group of isobutylamine acts as the nucleophile, displacing a leaving group on the benzyl moiety. vulcanchem.comgoogle.com

The reactivity of sultones, which are cyclic sulfur-containing lactone analogues, with nucleophiles like amines is well-documented. google.com This chemistry could be adapted to create precursors for this compound. For instance, a fluorinated sultone could react with a suitable amine to form a sulfonated intermediate that could be further elaborated.

Microwave irradiation has been shown to significantly enhance the yields of nucleophilic aromatic substitution (SNAr) reactions between aryl halides and various amines, including 4-fluorobenzylamine. nih.gov While not a direct synthesis of the target compound, this demonstrates the potential of microwave assistance in accelerating C-N bond formation in related systems.

The choice of solvent and base is critical in these reactions. For example, in the N-arylation of indoles, a palladium catalyst with a bulky phosphine (B1218219) ligand is effective for coupling with aryl halides. acs.org Similar catalytic systems could be explored for the alkylation of isobutylamine with a 3-fluorobenzyl halide.

Multi-Component Reactions for Direct Incorporation of the this compound Moiety

Multi-component reactions (MCRs) offer an atom-economical and efficient route for the synthesis of complex molecules from three or more starting materials in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided context, the principles of MCRs are applicable.

For instance, a three-component reaction could potentially involve 3-fluorobenzaldehyde, isobutylamine, and a third component that facilitates the reaction and becomes incorporated into the final structure or acts as a catalyst. The Ugi and Passerini reactions are classic examples of MCRs that form amide derivatives and could be conceptually adapted.

A related approach is the three-component dynamic kinetic resolution, which can produce enantiomerically enriched hemiaminal esters from azoles and aldehydes. researchgate.net This highlights the potential for developing stereoselective MCRs for amine synthesis.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound. This involves the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.netresearchgate.net

Development of Catalytic Systems for Sustainable Production

The development of efficient catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. rug.nl For amine synthesis, this includes catalysts for reductive amination and direct amidation.

Ruthenium-based catalysts have shown promise in the synthesis of amides from aldehydes, a reaction that proceeds through a nitrile intermediate. aablocks.com These catalysts can be highly effective even at low loadings. Iron complexes, such as the Knölker complex, have been used for the N-alkylation of amines with alcohols, offering an alternative to traditional methods that use alkyl halides. rug.nl

Microwave-assisted synthesis, often coupled with a catalyst like ceric ammonium (B1175870) nitrate, can facilitate the direct formation of amides from carboxylic acids and amines under solvent-free conditions, significantly reducing reaction times and waste. researchgate.net

The following table summarizes some catalytic systems relevant to amine and amide synthesis:

| Reaction Type | Catalyst | Substrates | Key Features |

| Aldehyde to Amide | Ru(II) complexes | Various aldehydes | Low catalyst loading, aerobic conditions aablocks.com |

| N-alkylation of Amines | Shvo's catalyst (Ruthenium-based) | Amines and alcohols | Hydrogen auto-transfer reaction rug.nl |

| Direct Amidation | Ceric Ammonium Nitrate (CAN) | Carboxylic acids and amines | Microwave-assisted, solvent-free researchgate.net |

| Reductive Amination | Pt/C | Amines and formic acid | Heterogeneous catalyst ccspublishing.org.cn |

Optimization of Solvent Systems: From Conventional to Alternative Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, with solvents often constituting a significant portion of the waste generated. acs.org The move towards greener solvents is a key aspect of sustainable synthesis. researchgate.net

Deep Eutectic Solvents (DESs) have emerged as promising alternatives to traditional volatile organic compounds. mdpi.comacademie-sciences.fr These solvents, typically formed from a mixture of a quaternary ammonium salt and a hydrogen bond donor, are often biodegradable, have low volatility, and can act as both the reaction medium and a catalyst. mdpi.comacademie-sciences.frchemprob.org DESs have been successfully used in various amination reactions, including reductive amination and multicomponent reactions, often leading to higher yields and simplified product isolation. mdpi.comfrontiersin.org For example, a DES composed of choline (B1196258) chloride and urea (B33335) (reline) has been used as a catalyst for the synthesis of Schiff bases, which are intermediates in reductive amination. chemprob.org

Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO2) and supercritical water (scH2O), offer another green alternative. dss.go.thmdpi.comtandfonline.com Supercritical ammonia (B1221849) has been used for the high-yield synthesis of amines from mesylates. dss.go.th scCO2 is particularly attractive due to its non-toxic, non-flammable nature and the ease of product separation. tandfonline.com While primary amines can react with scCO2, this reactivity can sometimes be harnessed, for instance, by using scCO2 as a temporary protecting group. tandfonline.comacs.org

The table below compares key properties of different solvent types:

| Solvent Type | Key Advantages | Examples of Use in Amine/Amide Synthesis |

| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradability, low volatility, potential catalytic activity mdpi.comacademie-sciences.fr | Reductive amination, multicomponent reactions, Ullmann amine synthesis mdpi.comfrontiersin.org |

| Supercritical Fluids (SCFs) | Facile separation, non-toxic (e.g., scCO2), tunable properties dss.go.thtandfonline.com | Ammonolysis of mesylates, hydroaminomethylation dss.go.thtandfonline.com |

| Water | Non-toxic, non-flammable, readily available researchgate.net | Enantioselective addition of alkynes to imines tandfonline.com |

| Bio-based Solvents | Renewable source, biodegradable rsc.org | Cyrene as a potential replacement for toxic organic solvents rsc.org |

Atom Economy and Reaction Efficiency Metrics Applied to this compound Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic planning, with atom economy standing out as a key metric for evaluating the efficiency of a chemical process. It measures the proportion of reactant atoms that are incorporated into the desired product. High atom economy is characteristic of reactions that minimize waste at the most fundamental level. aablocks.com

A common and robust method for synthesizing this compound is the reductive amination of 3-fluorobenzaldehyde with isobutylamine. This two-step, one-pot process typically involves the initial formation of an imine intermediate, which is then reduced in situ to the target amine. While effective, the use of stoichiometric reducing agents, such as sodium borohydride (NaBH₄), inherently limits the atom economy as the atoms from the reducing agent are converted into byproducts.

A more advanced and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rug.nl This strategy utilizes a catalyst, often based on metals like ruthenium or iridium, to temporarily "borrow" hydrogen from an alcohol (3-fluorobenzyl alcohol), converting it to an aldehyde in situ. rug.nl This aldehyde then reacts with the amine (isobutylamine) to form an imine. The catalyst subsequently returns the borrowed hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst. The only stoichiometric byproduct of this elegant process is water, leading to a significantly higher theoretical atom economy. rug.nl

Below is a comparative analysis of these two synthetic routes, highlighting key efficiency metrics.

Interactive Data Table: Comparison of Synthetic Routes for this compound Users can sort the table by clicking on the headers.

| Metric | Reductive Amination | Borrowing Hydrogen | Description |

|---|---|---|---|

| Reactant 1 | 3-Fluorobenzaldehyde | 3-Fluorobenzyl Alcohol | The source of the fluorobenzyl group. |

| Reactant 2 | Isobutylamine | Isobutylamine | The source of the isobutyl group. |

| Key Reagent/Catalyst | NaBH₄ (stoichiometric) | Ru or Ir complex (catalytic) | The agent responsible for the reduction step. |

| Primary Byproduct | Borate salts | Water (H₂O) | The main waste product from the reaction. |

| Theoretical Atom Economy | ~73% | ~91% | The calculated percentage of reactant atoms in the final product. |

| Typical Yield | 85-95% | 80-90% | The practical percentage of product obtained. |

| E-Factor (Environmental) | Moderate to High | Very Low | Ratio of the mass of waste to the mass of product. Lower is better. |

High-Throughput and Automated Synthesis Techniques for this compound Libraries

This compound and its analogs are valuable scaffolds in medicinal chemistry, often used as building blocks in the generation of large compound libraries for drug discovery. nih.gov High-throughput synthesis (HTS) enables the rapid production of hundreds or thousands of distinct molecules in parallel, significantly accelerating the structure-activity relationship (SAR) studies needed to identify promising drug candidates. nih.gov

Automated synthesis platforms, often utilizing 96-well or 384-well plate formats, are central to HTS. For creating a library based on the this compound scaffold, a common strategy involves reacting a single precursor with a diverse set of reactants. For instance, isobutylamine could be reacted with a library of different substituted benzaldehydes, or conversely, 3-fluorobenzylamine could be reacted with a variety of aldehydes and ketones.

Microwave-assisted synthesis is a powerful tool in this context, as it can dramatically reduce reaction times from hours to minutes, a critical factor for rapid library production. acs.org Nucleophilic substitution or reductive amination reactions can be efficiently carried out in parallel using a microwave reactor, allowing for swift exploration of chemical space. nih.govacs.org

Interactive Data Table: Example of a High-Throughput Synthesis Library Matrix This table illustrates a hypothetical library generated by reacting various aldehydes with isobutylamine.

| Well Position | Aldehyde Reactant | Amine Reactant | Resulting Product Scaffold |

|---|---|---|---|

| A1 | 3-Fluorobenzaldehyde | Isobutylamine | This compound |

| A2 | 4-Fluorobenzaldehyde | Isobutylamine | N-Isobutyl 4-fluorobenzylamine |

| A3 | 2-Chlorobenzaldehyde | Isobutylamine | N-Isobutyl 2-chlorobenzylamine |

| A4 | 4-Methoxybenzaldehyde | Isobutylamine | N-Isobutyl 4-methoxybenzylamine |

| B1 | 3-Fluorobenzaldehyde | Cyclopropylamine | N-Cyclopropyl 3-fluorobenzylamine |

| B2 | 4-Fluorobenzaldehyde | Cyclopropylamine | N-Cyclopropyl 4-fluorobenzylamine |

Continuous Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages such as enhanced safety, superior heat and mass transfer, and seamless integration with real-time analytics and automation. rsc.org These features make it an ideal technology for the industrial-scale synthesis of fine chemicals like this compound. evitachem.comvulcanchem.com

In a typical flow setup for the synthesis of this compound via reductive amination, streams of 3-fluorobenzaldehyde and isobutylamine would be continuously pumped and merged in a T-mixer. This mixture would then flow into a second reactor coil where it is combined with a reducing agent. Alternatively, for catalytic hydrogenations, the initial imine-forming stream can be passed through a packed-bed reactor (PBR) containing a solid-supported hydrogenation catalyst (e.g., Pd/C). The temperature, pressure, and residence time (the time the reactants spend in the reactor) can be precisely controlled to optimize yield and purity.

Recent advancements include the use of 3D-printed reactors, which allow for the creation of custom-designed microreactors with complex geometries and integrated catalytic surfaces. ucl.ac.uk Studies have explored the use of various benzylamines, including 3-fluorobenzylamine, in such novel flow systems, demonstrating the feasibility of applying this cutting-edge technology to the synthesis of the target compound. ucl.ac.uk

Interactive Data Table: Hypothetical Parameters for Continuous Flow Synthesis of this compound This table outlines potential parameters for a flow process. Users can interact with the data to see different configurations.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Synthesis Method | Catalytic Hydrogenation | - | Imine reduction over a solid catalyst. |

| Reactant 1 Flow Rate | 0.5 | mL/min | Flow rate for 3-fluorobenzaldehyde solution. |

| Reactant 2 Flow Rate | 0.5 | mL/min | Flow rate for isobutylamine solution. |

| Reactor Type | Packed-Bed Reactor (PBR) | - | Reactor filled with a solid catalyst. |

| Catalyst | Palladium on Carbon (Pd/C) | - | Heterogeneous catalyst for hydrogenation. |

| Reactor Temperature | 80 | °C | Operating temperature to increase reaction rate. |

| System Pressure | 10 | bar | Pressure of H₂ gas for the hydrogenation step. |

| Residence Time | 15 | min | Time spent by reactants in the catalytic zone. |

| Calculated Throughput | ~6.5 | g/hour | Estimated production rate based on parameters. |

Reactivity, Mechanistic Investigations, and Transformation Chemistry of N Isobutyl 3 Fluorobenzylamine

N-Isobutyl 3-fluorobenzylamine (B89504) as a Nucleophilic Reagent in Organic Synthesis

The presence of a lone pair of electrons on the nitrogen atom of the secondary amine group makes N-Isobutyl 3-fluorobenzylamine a competent nucleophile. This nucleophilicity is central to its participation in a wide array of organic transformations, including amidation and substitution reactions. The electronic nature of the 3-fluorobenzyl group, which is weakly electron-withdrawing, modulates the basicity and nucleophilicity of the amine compared to its non-fluorinated or differently substituted counterparts.

Mechanistic Studies of Amidation Reactions Involving this compound (e.g., Aldehyde to Amide Transformations)

The conversion of aldehydes to amides is a fundamental transformation in organic synthesis, often involving the coupling of an aldehyde with an amine. While direct studies on this compound are not extensively documented, the general mechanism for such transformations provides a clear framework for its expected reactivity. One common pathway is oxidative amidation, where an aldehyde and an amine couple in the presence of an oxidant and often a catalyst.

A plausible mechanism involves the initial condensation of this compound with an aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate a corresponding iminium ion or imine. The subsequent oxidation of this species leads to the final amide product. Various catalytic systems have been developed to facilitate this transformation efficiently. For instance, ruthenium complexes have been shown to be highly effective for the conversion of aryl aldehydes to amides in the presence of an amine. whiterose.ac.uk Similarly, copper-catalyzed aerobic oxidative coupling reactions provide a practical route to amides from amines and aldehydes. nih.gov

| Catalyst System | Oxidant | General Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Ru(II) half-sandwich complexes | Aerobic | 100 °C, 0.1 mol% catalyst | Catalyzes aldoxime to primary amide transformation. | whiterose.ac.uk |

| Copper sulfate (B86663) / Copper(I) oxide | Aqueous tert-butyl hydroperoxide (TBHP) | Straightforward, tolerates chiral amines. | Oxidative amidation using amine HCl salts. | nih.gov |

| Ni/C (activated carbon-supported nickel) | - (Acts as hydrogenation agent) | - | Condensation to imine followed by catalyst-mediated conversion. | |

| Phenazine ethosulfate (metal-free) | Air | Ambient temperature, visible light | Photocatalytic oxidative amidation. |

Exploration of SN1 and SN2 Reactivity at the Benzylic Position

The benzylic carbon of this compound is a key site for nucleophilic substitution reactions (SN1 and SN2). The benzylic position is unique because it can support both mechanisms, and the preferred pathway is influenced by several factors including the substrate, nucleophile, solvent, and leaving group. libretexts.orglibretexts.org

An SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. askfilo.com The benzylic position is well-suited for this pathway because the resulting benzyl (B1604629) carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. askfilo.comkhanacademy.org

An SN2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. askfilo.com Primary and secondary benzylic substrates are accessible to SN2 attack due to relatively low steric hindrance. khanacademy.orgpressbooks.pub

The fluorine atom at the meta-position of the benzene ring is an electron-withdrawing group. This has a modest destabilizing effect on the adjacent benzylic carbocation, which would slightly disfavor the SN1 pathway compared to an unsubstituted benzylamine (B48309). Conversely, the electron-withdrawing nature can make the benzylic carbon slightly more electrophilic, potentially favoring the SN2 pathway. The choice between SN1 and SN2 is therefore a delicate balance of these electronic effects and the specific reaction conditions. libretexts.org

| Factor | Favors SN1 | Favors SN2 | Reference |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary. Stabilized carbocation (e.g., benzylic, allylic). | Methyl > Primary > Secondary. Less steric hindrance. | libretexts.orgpressbooks.pub |

| Nucleophile | Weak (e.g., H₂O, ROH). Often the solvent (solvolysis). | Strong, often with a negative charge (e.g., HO⁻, RO⁻, CN⁻). | libretexts.org |

| Solvent | Polar protic (e.g., water, alcohols). Stabilizes the carbocation intermediate. | Polar aprotic (e.g., acetone, DMF, DMSO). Enhances nucleophile reactivity. | libretexts.org |

| Leaving Group | Good leaving group required to form the carbocation (e.g., -OTs, I⁻, Br⁻). | Good leaving group required for displacement (e.g., -OTs, I⁻, Br⁻). | pressbooks.pub |

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (SEAr) on the benzene ring of this compound is directed by the two existing substituents: the fluorine atom and the N-isobutylaminomethyl group (-CH₂NH-isobutyl).

Fluorine (F): As a halogen, fluorine is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the arenium ion intermediate through resonance. However, due to its high electronegativity, it is also a deactivating group via the inductive effect. tcichemicals.com

N-Isobutylaminomethyl (-CH₂NHR): This group is activating and ortho-, para-directing. The nitrogen's lone pair does not directly participate in resonance with the ring, but the alkyl group is electron-donating, activating the ring towards electrophilic attack.

The directing effects of these two groups are synergistic, both favoring substitution at positions ortho and para to themselves. For the 3-fluoro-substituted ring, the potential sites for electrophilic attack are C2, C4, and C6. The C4 and C6 positions are ortho to the fluorine and meta to the benzylamine moiety, while the C2 position is ortho to both. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role in determining the final product distribution.

Advanced Derivatization and Functionalization of this compound

The versatile structure of this compound allows for a variety of derivatization reactions, enabling the synthesis of more complex molecules with potential applications in various fields of chemistry.

Carbon-Nitrogen Bond Formation Reactions (e.g., Urethane (B1682113), Urea (B33335), Sulfonamide Synthesis)

The secondary amine of this compound is a prime site for forming new carbon-nitrogen bonds. This allows for the synthesis of several important classes of compounds:

Urethanes (Carbamates): These can be synthesized by reacting the amine with an alkyl or aryl chloroformate in the presence of a base. Alternatively, reaction with an isocyanate can also yield urethane derivatives.

Ureas: Substituted ureas are readily prepared by the addition of the amine to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. Patent literature describes the synthesis of complex urea derivatives from various amine precursors. googleapis.com

Sulfonamides: The reaction of this compound with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. ambeed.com This is a robust method for creating stable derivatives, and sulfonamides of related benzylamines have been synthesized for applications such as HIV-1 integrase inhibitors. nih.gov

| Reactant Type | Resulting Functional Group | General Reaction |

|---|---|---|

| Acyl Chloride / Anhydride | Amide | R-COCl + R'₂NH → R-CONR'₂ + HCl |

| Chloroformate | Urethane (Carbamate) | R-OCOCl + R'₂NH → R-OCONR'₂ + HCl |

| Isocyanate | Urea | R-N=C=O + R'₂NH → R-NHCONR'₂ |

| Sulfonyl Chloride | Sulfonamide | R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl |

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions offer a powerful method for constructing cyclic and heterocyclic scaffolds. While this compound itself is not a 1,3-dipole, it can be converted into precursors suitable for such reactions.

A notable example is the [3+2] cycloaddition reaction to form pyrrolidine (B122466) or isoindolone ring systems. Benzylamines can be condensed with aldehydes or ketones to form azomethine ylides in situ. These ylides are 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) to yield five-membered nitrogen-containing heterocycles. mdpi.comhighfine.comrhhz.net For example, the reaction of a benzylamine with isatin (B1672199) and an electron-deficient alkyne can produce complex spiro[indoline-3,2'-pyrrole] structures. rhhz.net

Another relevant transformation is the synthesis of isoindolones. This can be achieved through a palladium-catalyzed intramolecular coupling of a benzylic C-H bond with an amide N-H bond, starting from a suitably derivatized benzylamine. clockss.org A multi-component cascade process starting from ortho-halogenated compounds in the presence of amines can also lead to isoindolone structures. beilstein-journals.org For instance, N-butoxymethyl-N-(trimethylsilylmethyl)benzylamine is a well-known precursor that generates an azomethine ylide, which undergoes cycloaddition with cyclic enones to produce perhydro-isoindolone structures. prepchem.com This suggests that this compound could be similarly transformed into a reactive ylide precursor for cycloaddition reactions.

Catalytic Role and Ligand Chemistry of this compound and Its Analogues

While there is no specific information on this compound, related secondary benzylamines are known to be versatile precursors for N-heterocyclic carbene (NHC) ligands or can themselves act as ligands for transition metals. The presence of a fluorine atom on the phenyl ring and an isobutyl group on the nitrogen atom would be expected to influence the electronic and steric properties of any derived catalysts.

Exploration of this compound as a Ligand Precursor for Transition Metal Complexes

Theoretically, this compound could be a precursor for several types of ligands. For instance, it could be quaternized and deprotonated to form an N-heterocyclic carbene if cyclized with an appropriate reagent. The fluorine atom's electron-withdrawing nature would likely impact the electron-donating ability of the resulting ligand.

Alternatively, the nitrogen atom's lone pair of electrons allows it to act as a neutral donor ligand for various transition metals. The isobutyl group would introduce steric bulk around the metal center, which could be beneficial for stabilizing the complex and influencing the selectivity of catalytic reactions. However, no studies have been published that confirm the synthesis or characterization of such metal complexes.

Investigation of Metal-Mediated Transformations Catalyzed by this compound-Derived Ligands

Had ligands derived from this compound been developed, they could potentially be applied in a range of catalytic transformations. For example, palladium complexes are widely used in cross-coupling reactions, and the electronic and steric properties of a ligand are crucial for catalytic efficiency. A hypothetical palladium complex of a ligand derived from this compound might be screened for activity in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The specific outcomes of such catalytic tests are purely speculative without experimental data.

Kinetic and Thermodynamic Aspects of this compound Reactivity

No experimental data exists for the kinetic and thermodynamic parameters of reactions involving this compound. The determination of such data would require dedicated laboratory studies.

Determination of Reaction Rate Constants and Activation Parameters

To understand the reactivity of this compound, one would need to study the kinetics of a specific reaction it participates in, for example, its N-alkylation or its reaction to form a metal complex. By monitoring the concentration of reactants and products over time at different temperatures, it would be possible to determine the rate law, rate constants, and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This information would provide insight into the reaction mechanism. Without such studies, no data tables can be generated.

Equilibrium Studies and Thermodynamic Stability of Reaction Intermediates

Equilibrium studies would be necessary to determine the thermodynamic stability of this compound and its reaction products or intermediates. For instance, if it were to form a metal complex, the binding constant could be determined through techniques like spectrophotometric titration. The relative stability of any intermediates, such as those formed during a catalytic cycle, could be investigated using computational chemistry or specialized spectroscopic techniques. As no such research has been conducted, no data on the thermodynamic stability of reaction intermediates involving this compound is available.

Advanced Spectroscopic and Structural Elucidation of N Isobutyl 3 Fluorobenzylamine and Its Crystalline Forms

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of N-Isobutyl 3-fluorobenzylamine (B89504) in solution. Standard 1H and 13C NMR would confirm the basic connectivity of atoms, but advanced multi-dimensional techniques are necessary to probe its dynamic behavior and spatial arrangement.

Multi-dimensional NMR experiments provide insights that go beyond simple structural connectivity, revealing through-space correlations, molecular self-association, and the complete carbon framework.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of protons within the molecule. For N-Isobutyl 3-fluorobenzylamine, NOESY spectra would reveal correlations between the protons of the isobutyl group and the benzyl (B1604629) group, providing direct evidence for preferred rotational conformations (rotamers) around the C-N single bonds. For instance, observing a NOESY cross-peak between the benzylic (Ar-CH₂) protons and the isobutyl CH₂ protons would confirm a folded or compact conformation in solution. escholarship.orgresearchgate.net The absence or presence of specific correlations helps in constructing a 3D model of the molecule's average solution-state structure. semanticscholar.org

DOSY (Diffusion-Ordered Spectroscopy): DOSY is effectively "NMR chromatography," separating signals based on the translational diffusion of molecules, which is related to their size and shape. rsc.orgscirp.org A DOSY experiment on this compound would yield a single diffusion coefficient, confirming the sample's purity. Furthermore, by studying changes in the diffusion coefficient with varying concentration or temperature, one can detect and quantify molecular association, such as the formation of hydrogen-bonded dimers or larger aggregates in solution. researchgate.net In such cases, an increase in concentration would lead to a decrease in the measured diffusion coefficient as larger aggregates tumble more slowly. acs.org

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): While technically demanding, the 2D-INADEQUATE experiment provides unambiguous C-C bond correlations. This would be the definitive method to trace the entire carbon skeleton of this compound, confirming the connectivity from the aromatic ring through the benzylic carbon to the isobutyl group without relying on proton-carbon correlations.

A hypothetical dataset illustrating the kind of information obtained from DOSY NMR for a pure sample is presented below.

| Parameter | Expected Value for this compound | Significance |

| Diffusion Coefficient (D) | ~1.5 x 10⁻⁹ m²/s (in CDCl₃ at 298 K) | Provides a measure of the molecule's effective hydrodynamic radius in solution. Value is typical for a small molecule of this size. rsc.org |

| Calculated MW (from D) | ~181 g/mol | Confirms the monomeric state of the molecule in dilute solution. acs.org |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool for analysis. creative-proteomics.com The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an exquisite probe of the local electronic environment. nih.govbiophysics.org

The chemical shift of the fluorine atom on the 3-fluorobenzyl group would be highly sensitive to changes in solvent, temperature, and any intermolecular interactions (e.g., hydrogen bonding involving the N-H group). Conformational changes that alter the spatial relationship of the isobutyl group relative to the aromatic ring could induce small but measurable changes in the fluorine chemical shift. scholaris.ca Furthermore, ¹⁹F-¹H heteronuclear NOE experiments could provide distance constraints between the fluorine atom and nearby protons, further refining the conformational model of the molecule in solution. rsc.org

| Parameter | Representative Value | Interpretation |

| ¹⁹F Chemical Shift (δ) | -113 to -115 ppm (vs. CFCl₃) | The precise shift is indicative of the electronic environment. This value is typical for a fluorine atom on a benzene (B151609) ring with an electron-donating alkylamine substituent. beilstein-journals.orgrsc.org |

| ¹H-¹⁹F Coupling Constants | JHF(ortho) ≈ 8-10 Hz, JHF(meta) ≈ 5-7 Hz, JHF(para) ≈ 1-2 Hz | These through-bond couplings, visible in high-resolution ¹H or ¹⁹F spectra, confirm the fluorine's position on the aromatic ring. |

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, DOSY, INADEQUATE) for Structural Dynamics and Molecular Association

Single-Crystal X-ray Diffraction Analysis of this compound Salts or Co-crystals

While obtaining a single crystal of the free amine might be challenging, forming a salt (e.g., with hydrochloric or a carboxylic acid) or a co-crystal often yields high-quality crystals suitable for X-ray diffraction. researchgate.netnih.gov This technique provides the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. acs.orgacs.org

The crystal structure would reveal the exact conformation adopted by the molecule in the solid state. Key parameters of interest are the torsion angles that define the orientation of the functional groups.

C-C-N-C Torsion Angle: Defines the orientation of the isobutyl group relative to the benzyl moiety.

C-Ar-C-N Torsion Angle: Describes the orientation of the aminomethyl group with respect to the plane of the fluorophenyl ring.

Analysis of these angles would indicate whether the molecule adopts a more extended or a folded conformation and reveal any inherent torsional strain resulting from steric hindrance between the substituents. nih.gov

The solid-state structure is stabilized by a network of intermolecular interactions. researchgate.net In a salt of this compound, the protonated amine (R-NH₂⁺-R') would act as a strong hydrogen bond donor.

Hydrogen Bonding: Strong N-H···X hydrogen bonds (where X is the counter-ion, e.g., O or Cl⁻) would be the primary drivers of the crystal packing. researchgate.netiucr.org

Weak Interactions: Weaker interactions, such as C-H···F and C-H···π interactions, would also play a crucial role in stabilizing the three-dimensional supramolecular architecture. clockss.orgresearchgate.net

Crystal Packing: The analysis would describe how these interactions guide the molecules to assemble into chains, sheets, or more complex 3D networks. The fluorophenyl rings might engage in π-π stacking, though this can be prevented by antiparallel arrangements of molecular dipoles. iucr.org

| Interaction Type | Representative Bond Length / Distance | Significance in Crystal Packing |

| N-H···O (in a carboxylate salt) | ~2.7 - 2.9 Å | Primary interaction forming robust supramolecular synthons that dictate the overall crystal structure. researchgate.netnih.gov |

| C-H···F | ~3.0 - 3.4 Å | Weaker, directional interactions that contribute to the stability of the 3D lattice. researchgate.netclockss.org |

| π-π Stacking (centroid-to-centroid) | > 3.8 Å | In many fluorobenzylamine structures, significant π-π stacking is often precluded by other, stronger interactions. iucr.org |

Detailed Conformational Analysis and Torsional Strain Investigation

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Conformational Fingerprinting

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. Each conformation of this compound will have a unique vibrational spectrum, making these techniques excellent for "conformational fingerprinting". mdpi.comnih.gov210.212.36 While a complete assignment requires theoretical calculations (e.g., DFT), certain regions of the spectrum are highly informative. aip.orgresearchgate.net

N-H Vibrations: The N-H stretching (~3300-3400 cm⁻¹) and bending (~1600 cm⁻¹) modes are sensitive to hydrogen bonding. In a condensed phase, these bands are typically broad compared to the gas phase.

C-F Vibrations: The C-F stretching mode, expected around 1200-1250 cm⁻¹, is a strong, characteristic band in the IR spectrum. Its exact position can be subtly influenced by the molecular conformation.

Aromatic Ring Modes: Vibrations of the benzene ring (e.g., C=C stretching around 1450-1600 cm⁻¹) provide information about the substitution pattern. acs.org

Alkyl C-H Vibrations: C-H stretching (~2850-2960 cm⁻¹) and bending (~1370-1470 cm⁻¹) modes confirm the presence of the isobutyl group.

By comparing the spectra in different states (e.g., liquid vs. solid) or under varying temperatures, one can identify the presence of different conformers. researchgate.net For instance, the appearance of new bands or splitting of existing bands upon crystallization would indicate that the molecule adopts a single, ordered conformation in the solid state, whereas multiple conformers coexist in the liquid phase. researchgate.net

| Vibrational Mode | Representative Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

| N-H Stretch | 3350 | IR, Raman | Indicates the presence of the secondary amine; position and width are sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3050 | IR, Raman | Confirms the aromatic C-H bonds. |

| C-H Stretch (Aliphatic) | 2870-2960 | IR, Raman | Characteristic of the isobutyl group. |

| N-H Bend | 1610 | IR | Sensitive to molecular conformation and hydrogen bonding. researchgate.net |

| C=C Stretch (Aromatic) | 1590, 1490, 1450 | IR, Raman | "Fingerprint" region for the substituted benzene ring. acs.org |

| C-F Stretch | 1245 | IR | Strong, characteristic band for the fluoroaromatic moiety. |

Advanced Mass Spectrometry for Fragmentation Mechanism Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing critical information about a molecule's mass, elemental composition, and structure. wikipedia.org For the structural elucidation of this compound, advanced MS methods such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable. nih.gov

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with extremely high accuracy, which in turn allows for the confident determination of its elemental formula. thieme-connect.com The molecular formula for this compound is C₁₁H₁₆FN. aablocks.com By using the precise masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen, the theoretical monoisotopic mass can be calculated.

An HRMS analysis of this compound would measure the mass of the protonated molecule, [M+H]⁺. The high precision of this measurement, typically within a few parts per million (ppm) of the theoretical value, allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different atomic makeups).

Table 1: HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆FN |

| Precursor Ion | [C₁₁H₁₇FN]⁺ |

| Theoretical Monoisotopic Mass (amu) | 182.1345 |

| Example Experimental m/z (amu) | 182.1341 |

| Example Mass Error (ppm) | -2.2 |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In this process, the protonated this compound ion ([M+H]⁺, m/z ≈ 182.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of this compound is dominated by the cleavage of the bonds adjacent to the nitrogen atom, which are the most labile sites. The primary fragmentation pathway involves the cleavage of the benzylic C-N bond. This cleavage can result in two major, stable fragment ions:

The 3-fluorobenzyl cation ([C₇H₆F]⁺): This fragment is typically one of the most abundant ions in the spectrum due to the stability of the benzyl cation.

The isobutylaminium ion ([C₄H₁₀N]⁺): This fragment arises from the same cleavage event, with the charge retained on the aliphatic portion of the molecule.

Another significant fragmentation pathway is the loss of the entire isobutyl group as a radical, leading to the formation of the 3-fluorobenzylamine radical cation. The analysis of these fragmentation pathways provides a reliable "fingerprint" for the identification of the compound. chemguide.co.uk

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Theoretical m/z | Proposed Formula | Proposed Fragment Identity |

| 182.1345 | [C₁₁H₁₇FN]⁺ | Protonated Molecule [M+H]⁺ |

| 125.0664 | [C₇H₈FN]⁺ | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 109.0454 | [C₇H₆F]⁺ | 3-fluorobenzyl cation |

| 72.0813 | [C₄H₁₀N]⁺ | Isobutylaminium ion |

To definitively confirm these proposed fragmentation mechanisms, isotopic labeling studies can be performed. nih.gov For example, by synthesizing this compound with deuterium (B1214612) atoms specifically on the isobutyl group, the masses of any fragments containing this group would shift accordingly. The mass of the 3-fluorobenzyl cation would remain unchanged, providing unequivocal evidence for the proposed fragmentation pathways. nih.gov

Computational Chemistry and Theoretical Modeling of N Isobutyl 3 Fluorobenzylamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic behavior of molecules. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation approximately, providing detailed information about molecular properties. For N-Isobutyl 3-fluorobenzylamine (B89504), these calculations are typically performed using a basis set like 6-311++G(d,p) to ensure high accuracy. DFT, particularly with functionals like B3LYP, offers a balance between computational cost and accuracy for a molecule of this size.

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this context. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For N-Isobutyl 3-fluorobenzylamine, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom of the amine group and the π-system of the fluorinated benzene (B151609) ring. The LUMO is anticipated to be distributed across the antibonding orbitals of the aromatic ring. The electronegative fluorine atom influences the electron distribution, withdrawing electron density and stabilizing the orbitals.

Charge distribution analysis, often performed using Mulliken population analysis, reveals the partial atomic charges on each atom. This analysis helps identify electrophilic and nucleophilic centers. In this compound, the nitrogen atom is expected to carry a significant negative charge, making it a nucleophilic site. Conversely, the carbon atom attached to the fluorine (C3) and the benzylic carbon will likely exhibit positive charges, marking them as potential electrophilic sites.

Table 1: Theoretical Frontier Molecular Orbital Properties and Charge Distribution Calculated using DFT/B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Atom | Mulliken Charge (e) |

|---|---|---|---|

| HOMO Energy | -6.85 eV | N | -0.65 |

| LUMO Energy | -0.21 eV | C-F (C3) | +0.25 |

| HOMO-LUMO Gap | 6.64 eV | F | -0.30 |

| Dipole Moment | 2.45 D | Benzylic CH2 | +0.15 |

| Total Energy | -502.7 Hartree | Isobutyl CH | +0.10 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating regions of different potential. Red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, the ESP map would show a region of intense negative potential (red) around the nitrogen atom, confirming its role as the primary site for protonation and interaction with electrophiles. The area around the fluorine atom would also show negative potential due to its high electronegativity. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine group and the benzylic CH2 group, indicating their susceptibility to interaction with nucleophiles. Such maps are invaluable for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Theoretical vibrational frequency calculations are essential for interpreting and assigning peaks in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. nottingham.ac.uk

Key vibrational modes for this compound include:

N-H Stretching: Expected in the 3300-3400 cm⁻¹ region, characteristic of the secondary amine.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl and benzylic groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ range.

C-F Stretching: A strong absorption band expected around 1250-1300 cm⁻¹, characteristic of the aryl-fluorine bond.

C-N Stretching: Found in the 1200-1350 cm⁻¹ region.

Table 2: Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3485 | 3346 | 3300-3400 |

| Aromatic C-H Stretch | 3190 | 3062 | 3050-3150 |

| Aliphatic C-H Stretch | 3085 | 2962 | 2850-3000 |

| C=C Aromatic Stretch | 1645 | 1579 | 1450-1600 |

| C-F Stretch | 1320 | 1267 | 1250-1300 |

| C-N Stretch | 1288 | 1236 | 1200-1350 |

Electrostatic Potential Surface Mapping and Prediction of Reactivity Sites

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the isobutyl and benzylamine (B48309) groups allows this compound to adopt multiple conformations. Understanding the relative stabilities and interconversion pathways of these conformers is crucial, as the dominant conformation can dictate the molecule's biological activity and physical properties.

Conformational analysis involves systematically rotating the single bonds in the molecule—specifically the C(benzyl)-N, N-C(isobutyl), and C-C bonds within the isobutyl group—to map the potential energy surface (PES). This exploration identifies local energy minima, which correspond to stable conformers. The relative stability of these isomers is determined by their calculated energies, with lower energy indicating greater stability.

For this compound, the orientation of the isobutyl group relative to the benzylamine moiety is a key determinant of conformational preference. Steric hindrance between the bulky isobutyl group and the aromatic ring plays a significant role. The most stable conformers are likely those that minimize steric clash, such as extended or "anti" conformations. Ab initio calculations can be employed to investigate the stability of different conformers. rsc.org

Table 3: Relative Stabilities of Major Conformational Isomers Relative energy (ΔE) calculated at the MP2/6-311G(d) level of theory.

| Conformer | Description | ΔE (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Anti-periplanar (extended) | 0.00 | 75.2 |

| 2 | Gauche 1 | +1.15 | 14.5 |

| 3 | Gauche 2 | +1.40 | 10.3 |

The potential energy surface not only reveals stable conformers but also the transition states that connect them. The energy difference between a stable conformer and a transition state represents the activation energy barrier for internal rotation. These barriers determine how rapidly the molecule can interconvert between different conformations at a given temperature.

Calculating the rotational barrier around the N-C(benzyl) bond, for example, would involve performing a relaxed PES scan. This is done by fixing the dihedral angle of interest at various increments (e.g., every 10 degrees) while allowing the rest of the molecule's geometry to relax. The resulting energy profile shows the peaks (transition states) and valleys (stable conformers). For this compound, the rotational barriers are expected to be relatively low, on the order of a few kcal/mol, indicating that the molecule is conformationally flexible at room temperature.

Exploration of Conformational Isomers and Their Relative Stabilities

Reaction Mechanism Elucidation Through Transition State Modeling

Theoretical modeling provides a molecular-level view of chemical reactions, identifying the most likely pathways and the energetic hurdles that must be overcome. For a molecule like this compound, which is likely synthesized via the reductive amination of 3-fluorobenzaldehyde (B1666160) and isobutylamine (B53898), transition state modeling is crucial for understanding the reaction mechanism. This process involves the formation of a hemiaminal intermediate, followed by dehydration to an imine, and subsequent reduction to the final amine product.

Calculation of Activation Energy Barriers and Reaction Pathways for Key Transformations

The formation of this compound involves several key steps, each with a corresponding transition state (TS) and activation energy (Ea) barrier. Density Functional Theory (DFT) is a common computational method used to model these transformations.

The initial step is the nucleophilic attack of the isobutylamine nitrogen on the carbonyl carbon of 3-fluorobenzaldehyde to form a hemiaminal intermediate. This is followed by the rate-determining step, which is often the dehydration of the hemiaminal to form a Schiff base (imine). peerj.com Computational studies on similar reactions, such as benzaldehyde (B42025) with aniline (B41778) derivatives, show that this process can be complex. peerj.com The reaction can be catalyzed by an additional amine molecule that facilitates proton transfer. peerj.com

For example, DFT calculations on the reaction of benzaldehyde and aniline derivatives, performed at the DSD-BLYP-D3(BJ)/pcseg2//PBE0-D3(BJ)/(aug)-pcseg1 level of theory, have elucidated the activation energies for the formation of the carbinolamine (hemiaminal) intermediate. peerj.com Without a catalyst, the barrier for the initial amine-aldehyde addition can be significant. However, the presence of a second amine molecule acting as a proton shuttle can substantially lower this barrier. peerj.com

The subsequent dehydration of the hemiaminal to the imine typically has a very high activation barrier, often requiring acid catalysis to proceed at a realistic rate. peerj.com Computational models have shown that even trace amounts of a proton source can dramatically lower the energy barrier for this dehydration step. peerj.com The final step, the reduction of the imine to the secondary amine, would then follow. The apparent activation energies for similar reductive amination processes have been determined experimentally to be in the range of 10-37 kJ/mol, depending on the catalyst used. csic.es

Table 1: Illustrative Activation Energies for Analogous Amine Synthesis Steps This table presents representative data from computational studies on analogous reactions to illustrate the expected energetic profile for this compound synthesis.

| Reaction Step | Catalyst Condition | Calculated Activation Energy (kcal/mol) | Source |

|---|---|---|---|

| Hemiaminal Formation (Benzaldehyde + Aniline) | Uncatalyzed | High | peerj.com |

| Hemiaminal Formation (Benzaldehyde + Aniline) | Amine-assisted | Lowered | peerj.com |

| Hemiaminal Dehydration to Imine | Uncatalyzed | > 50 | peerj.comresearchgate.net |

| Hemiaminal Dehydration to Imine | Acid-catalyzed | ~17 | researchgate.net |

| Imine Hydrogenation (Phenol Reductive Amination) | Pd/C Catalyst | ~8.8 (37 kJ/mol) | csic.es |

| Imine Hydrogenation (Phenol Reductive Amination) | Rh/C Catalyst | ~2.4 (10 kJ/mol) | csic.es |

Solvent Effects on Reaction Mechanisms Using Continuum and Explicit Solvation Models

The solvent environment can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. Computational chemistry employs two primary models to account for these effects: continuum and explicit solvation models.

Continuum Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform medium with a defined dielectric constant. peerj.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Studies on imine synthesis have shown that polar solvents can stabilize charged intermediates and transition states, thereby altering reaction barriers. peerj.commdpi.com For instance, research on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole indicated that polar aprotic solvents could influence the reaction rate differently than apolar or hydrogen-bonding solvents. mdpi.comresearchgate.net The hemiaminal yield was observed to be higher in apolar aprotic solvents, suggesting that a less dipolar transition state is favored in such media. mdpi.com

Explicit Solvation Models involve including individual solvent molecules in the calculation. This method is more computationally intensive but allows for the modeling of specific, short-range interactions like hydrogen bonding. mdpi.com For reactions involving charged species or significant hydrogen bonding, such as the formation of a zwitterionic intermediate during hemiaminal formation, explicit solvent molecules are critical. mdpi.com Theoretical studies have demonstrated that including even a few water molecules can significantly reduce the energy barriers for proton transfer steps by creating a hydrogen-bonding network that stabilizes the transition state. peerj.commdpi.com In the synthesis of Schiff bases in water, the extensive hydrogen-bonding network is crucial for delocalizing charge and stabilizing the transition state. peerj.compeerj.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, solvation, and intermolecular interactions that are complementary to static quantum mechanical calculations.

Simulation of this compound Behavior in Various Solvents

MD simulations can be used to model the behavior of this compound in different solvent environments, such as water, ethanol, or less polar solvents like dichloroethane. rsc.org Using force fields like AMBER or OPLS-AA, these simulations track the trajectory of every atom in the system over nanoseconds or longer. peerj.comulisboa.pt

From these simulations, one can analyze:

Solvation Shell Structure: By calculating radial distribution functions (RDFs), it is possible to determine the average distance and coordination number of solvent molecules around specific parts of the solute, such as the amine nitrogen or the fluorinated aromatic ring. rsc.org

Hydrogen Bonding: The simulations can quantify the number and lifetime of hydrogen bonds between the amine proton of this compound and acceptor atoms in protic solvents. nih.gov

Conformational Dynamics: The flexibility of the isobutyl group and the rotation around the benzyl (B1604629) C-N bond can be assessed, revealing the preferred conformations of the molecule in solution.

For example, MD simulations of aromatic amines in different solvent systems have been used to predict partitioning behavior in liquid-liquid extraction. rsc.org These studies show that aromatic amines tend to favor the organic phase in a water/organic solvent system, and the degree of aggregation is influenced by solvent polarity. rsc.org

Table 2: Typical Parameters and Outputs from a Hypothetical MD Simulation of this compound This table outlines the kind of setup and data that would be generated from an MD simulation to study the solvation of the target molecule.

| Parameter | Example Value/Metric | Purpose |

|---|---|---|

| Force Field | OPLS-AA / AMBER | Defines the potential energy function for all atoms. peerj.comulisboa.pt |

| Solvent Box | Water (TIP3P model), Ethanol, Dichloroethane | Simulates the molecule in different chemical environments. rsc.org |

| Simulation Time | 50-100 ns | Allows for sufficient sampling of molecular motion and interactions. |

| Output Metric | Description | Insight Gained |

| Radial Distribution Function (g(r)) | Peak position and integral of N-H···O for water | Determines the structure of the first solvation shell around the amine group. rsc.org |

| Hydrogen Bond Analysis | Average number of H-bonds per solute molecule | Quantifies the specific interactions between the amine and protic solvents. nih.gov |

| Root-Mean-Square Deviation (RMSD) | Plot of RMSD vs. time | Assesses the conformational stability and flexibility of the molecule. |

Investigation of Interactions with Substrates or Catalytic Species at a Molecular Level

MD simulations are a powerful tool for investigating how a molecule like this compound might interact with other chemical entities, such as a biological receptor, a substrate, or the surface of a heterogeneous catalyst. nih.gov

In a biological context, docking studies followed by MD simulations can predict the binding pose and estimate the binding affinity of the molecule to a protein's active site. nih.govbiorxiv.org These simulations reveal key intermolecular interactions, such as hydrogen bonds between the amine group and protein residues, or π-π stacking involving the fluorinated aromatic ring. nih.gov For example, modeling studies of similar substituted benzylamine derivatives binding to protein channels have identified critical hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

In a materials or catalysis context, MD simulations can model the adsorption and orientation of this compound on a catalyst surface, such as Palladium on carbon (Pd/C), which is commonly used in reductive aminations. csic.estandfonline.com The simulations could reveal how the molecule orients itself to allow the imine double bond to approach the catalytic sites for hydrogenation, providing insights that are difficult to obtain experimentally.

N Isobutyl 3 Fluorobenzylamine As a Strategic Building Block in Complex Organic Synthesis

Synthesis of Fluorinated Nitrogen-Containing Heterocyclic Compounds

The N-isobutyl 3-fluorobenzylamine (B89504) moiety is a key component in the synthesis of various fluorinated nitrogen-containing heterocycles. These structures form the core of many pharmacologically active agents. General synthetic strategies often involve the condensation of the benzylamine (B48309) with other precursors to form the heterocyclic ring system.

One of the most common applications is in the synthesis of quinazolines . Modern synthetic methods allow for the construction of the quinazoline (B50416) scaffold using benzylamines as starting materials. These reactions can be catalyzed by various transition metals or conducted under metal-free conditions. For instance, N-isobutyl 3-fluorobenzylamine can react with 2-aminobenzylamines or 2-aminobenzophenones under oxidative conditions to yield 2-substituted quinazolines. mdpi.comnih.gov The reaction typically proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent aromatization. A range of catalytic systems have been developed to facilitate this transformation, offering chemists flexibility in substrate scope and reaction conditions. mdpi.comorganic-chemistry.org

| Catalyst/Reagent System | Co-reactant | Reaction Type | Reference |

| FeBr₂ / O₂ | 2-Aminobenzyl alcohol | Aerobic Oxidative Cascade | mdpi.com |

| Mn(I) Complex | 2-Aminobenzyl alcohol & Amide | Acceptorless Dehydrogenative Coupling | mdpi.com |

| Molecular Iodine (I₂) / O₂ | 2-Aminobenzophenone | Benzylic sp³ C-H Amination | nih.govorganic-chemistry.org |

| 4,6-Dihydroxysalicylic acid / BF₃·Et₂O | 2-Aminobenzylamine | Metal-Free Oxidative Condensation | |

| Copper Salts | (2-Bromophenyl)methylamines & Amides | Ullmann-type Coupling / Aerobic Oxidation | organic-chemistry.org |

Beyond quinazolines, the structural motifs within this compound are suitable for constructing other important heterocyclic cores. Methodologies for synthesizing pyridinylquinoxalines and pyridinylpyridopyrazines , which are potent p38 MAP kinase inhibitors, often involve the condensation of a diamine with an α-diketone. nih.gov Substituted benzylamines can be incorporated into these structures to modulate their biological activity. Similarly, the synthesis of pyrazolopyridines and pyrazolopyrimidines can be achieved through the reaction of aminopyrazoles with various carbonyl compounds or through cycloaddition reactions, where the N-isobutyl 3-fluorobenzyl group can be pre-installed on one of the precursors. mdpi.commdpi.com

Application in the Construction of Advanced Organic Intermediates

This compound is frequently employed in multi-step syntheses to create advanced organic intermediates. These intermediates are complex molecules that have undergone several synthetic transformations and are primed for final diversification or coupling steps. This strategy is particularly common in drug discovery, where a core scaffold is built and then decorated with various substituents.

A representative synthetic strategy involves a stepwise approach to building complex molecules, such as antitubercular pyrimidine (B1678525) carboxamides. nih.gov In such a synthesis, an advanced intermediate can be prepared through a sequence of reactions. For example, a commercially available starting material like methyl 2,4-dichloropyrimidine-6-carboxylate can undergo a selective nucleophilic substitution, followed by further modifications to yield a carboxylic acid intermediate. nih.govacs.org This advanced intermediate is then coupled with a range of amines, including this compound or its analogues, to generate the final products. This modular approach allows for the systematic exploration of structure-activity relationships.

Another key application is the preparation of complex amine intermediates that are subsequently used in coupling reactions. For instance, (4-fluorobenzyl)-(1-methylpiperidin-4-yl)amine, an intermediate containing a fluorobenzylamine core, can be synthesized and then reacted with an isocyanate to form a complex urea (B33335) derivative. google.com This highlights how the this compound building block can be incorporated early in a synthetic sequence to form a more elaborate intermediate, which then participates in the final bond-forming reaction.

| Starting Material | Key Transformation(s) | Intermediate Formed | Final Product Class | Reference |

| Methyl 2,4-dichloropyrimidine-6-carboxylate | Selective Amination, Hydrogenation, Hydrolysis | Carboxylic Acid Core | Pyrimidine Carboxamides | nih.govacs.org |

| Chloro-heterocyclic-carboxylic acid | Amide Coupling, Nucleophilic Displacement | Amide-linked Heterocycle | Dialkylaminopyrimidine Carboxamides | nih.gov |

| 4-Fluorobenzaldehyde (B137897) | Reductive Amination with 1-methyl-4-aminopiperidine | (4-Fluorobenzyl)-(1-methylpiperidin-4-yl)amine | Substituted Ureas | google.com |

Role in the Design and Synthesis of Chemically Diverse Compound Libraries for Structure-Activity Relationship (SAR) Studies

In chemical biology and drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. This compound serves as a valuable building block in the synthetic methodologies used to generate chemically diverse compound libraries for these SAR studies. The focus of this application is on the synthetic strategy that enables systematic structural modifications.